molecular formula C22H28 B14148457 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene CAS No. 88761-73-3

1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14148457
CAS No.: 88761-73-3
M. Wt: 292.5 g/mol
InChI Key: HIVLMSPJUHXSFQ-UHFFFAOYSA-N
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Description

1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tetrahydronaphthalene ring system substituted with a tert-butylphenyl group

Preparation Methods

The synthesis of 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,2,3,4-tetrahydronaphthalene with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound’s structural features make it a useful probe in studies of membrane interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an additive in materials science to enhance the properties of polymers and resins.

Mechanism of Action

The mechanism by which 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with membrane lipids or proteins, altering their structure and function. The molecular targets and pathways involved can vary, but studies have shown that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:

    4-tert-Butylacetophenone: This compound has a similar tert-butylphenyl group but differs in the presence of a ketone functional group instead of the tetrahydronaphthalene ring.

    1-(4-tert-Butylphenyl)ethanol: This compound features a hydroxyl group instead of the tetrahydronaphthalene ring, making it more polar and reactive in certain chemical reactions.

    4-tert-Butylphenylacetic acid: This compound contains a carboxylic acid group, which imparts different chemical properties and reactivity compared to the tetrahydronaphthalene derivative.

The uniqueness of this compound lies in its combination of the tetrahydronaphthalene ring and the tert-butylphenyl group, which confer specific steric and electronic properties that influence its reactivity and applications.

Properties

CAS No.

88761-73-3

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C22H28/c1-16(17-12-14-19(15-13-17)22(2,3)4)20-11-7-9-18-8-5-6-10-21(18)20/h5-6,8,10,12-16,20H,7,9,11H2,1-4H3

InChI Key

HIVLMSPJUHXSFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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